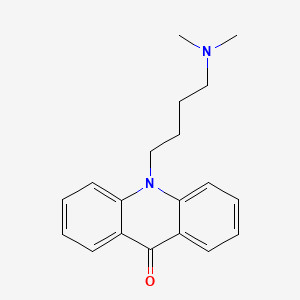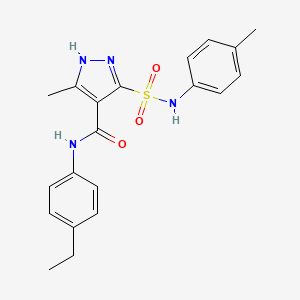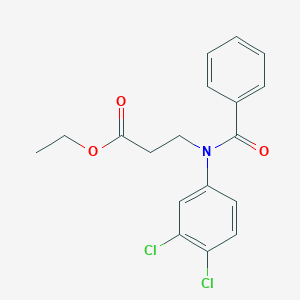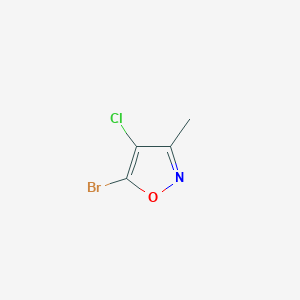
5-Bromo-4-chloro-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-methylisoxazole is a halogenated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of bromine and chlorine atoms in the isoxazole ring makes 5-Bromo-4-chloro-3-methylisoxazole a valuable compound in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-methylisoxazole can be achieved through various methods. One common approach involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base such as triethylamine. This method typically yields 5-bromo(chloro)isoxazoles in moderate to high yields .
Industrial Production Methods: Industrial production of 5-Bromo-4-chloro-3-methylisoxazole often involves large-scale halogenation reactions using efficient and cost-effective reagents. The use of metal-free synthetic routes has also been explored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-chloro-3-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Cycloaddition: Copper(I) or ruthenium(II) catalysts are commonly employed for cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be obtained.
Cycloaddition Products: The reaction with alkynes and nitrile oxides yields substituted isoxazoles.
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-3-methylisoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of halogen atoms enhances its binding affinity to biological targets, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-methylisoxazole
- 4-Chloro-3-methylisoxazole
- 5-Chloro-3-methylisoxazole
Comparison: 5-Bromo-4-chloro-3-methylisoxazole is unique due to the presence of both bromine and chlorine atoms in the isoxazole ring. This dual halogenation enhances its reactivity and potential biological activities compared to its mono-halogenated counterparts .
Propriétés
Numéro CAS |
90288-64-5 |
|---|---|
Formule moléculaire |
C4H3BrClNO |
Poids moléculaire |
196.43 g/mol |
Nom IUPAC |
5-bromo-4-chloro-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C4H3BrClNO/c1-2-3(6)4(5)8-7-2/h1H3 |
Clé InChI |
YHDVOWKXURBDDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
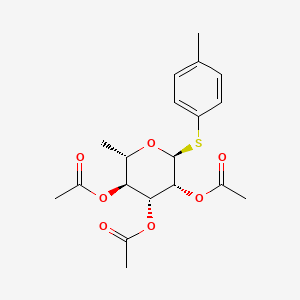
![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
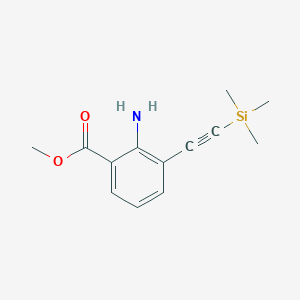

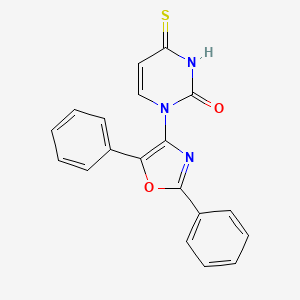
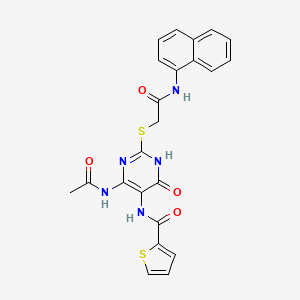
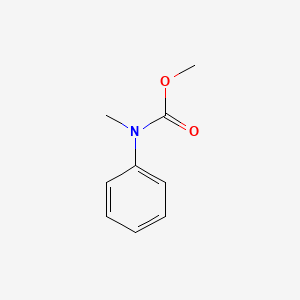
![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14111462.png)
